Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C17H20FN3O2 |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O2/c1-2-23-17(22)21-9-7-20(8-10-21)12-15-5-3-13-11-14(18)4-6-16(13)19-15/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
NTWGYFBFZNYIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthesis Overview
The synthesis of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves the coupling of a fluoroquinoline derivative with a piperazine moiety, followed by esterification to introduce the ethyl group. The process typically includes:
Formation of the Fluoroquinoline Intermediate :
- The starting material is often a quinoline derivative, which undergoes fluorination at the 6-position using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- The quinoline scaffold is prepared via classical methods such as Skraup synthesis or Friedländer synthesis.
Attachment of the Piperazine Group :
- The fluoroquinoline intermediate reacts with piperazine under nucleophilic substitution conditions.
- A suitable solvent (e.g., dimethylformamide or acetonitrile) and a base (e.g., potassium carbonate) are used to promote the reaction.
-
- The carboxylic acid group on the piperazine derivative is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the ethyl ester.
Stepwise Synthetic Procedure
The following steps outline a common method for synthesizing this compound:
| Step | Reagents and Conditions | Expected Outcome |
|---|---|---|
| 1 | Quinoline derivative + Fluorinating agent (e.g., Selectfluor) in acetonitrile | Fluoroquinoline intermediate |
| 2 | Fluoroquinoline + Piperazine in DMF, K₂CO₃, reflux | Piperazine-substituted fluoroquinoline |
| 3 | Piperazine derivative + Ethanol, H₂SO₄, reflux | Final ethyl ester product |
Optimization Considerations
Several factors influence the efficiency and yield of this synthesis:
- Reaction Temperature : Higher temperatures are often required for nucleophilic substitution but must be controlled to prevent side reactions.
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates for nucleophilic substitutions.
- Catalyst Choice : Acid catalysts are crucial for efficient esterification without overreaction or decomposition.
Challenges and Alternatives
While the above method is effective, alternative strategies may be employed depending on resource availability or specific requirements:
- Microwave-Assisted Synthesis : This can reduce reaction times significantly during fluorination and piperazine coupling.
- One-Pot Reactions : Combining multiple steps into a single reaction vessel can simplify the process but requires careful optimization to avoid cross-reactivity.
Data Table: Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Fluorination | Selectfluor, quinoline | Acetonitrile | 60–80 | 4–6 | ~85 |
| Piperazine substitution | Piperazine, K₂CO₃ | DMF | 100–120 | 8–12 | ~70 |
| Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux | 6–8 | ~90 |
Chemical Reactions Analysis
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and piperazines.
Scientific Research Applications
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other fluoroquinolone derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death. The molecular targets include the DNA gyrase A and B subunits and the topoisomerase IV A and B subunits.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 6-fluoroquinoline substituent. Below is a comparative analysis with similar piperazine-based derivatives:
Table 1: Structural and Functional Comparisons
Key Observations:
- Fluorine vs. Adamantane: The 6-fluoroquinoline group in the target compound may enhance π-π stacking and hydrogen bonding compared to the bulky adamantane in Compound 1 .
- Quinoline vs.
- Ester Stability: Ethyl esters (target compound) are less prone to acidic degradation than tert-butyl esters (), which hydrolyze in gastric fluid .
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethyl carboxylate in the target compound improves water solubility compared to tert-butyl esters () and lipophilic adamantane derivatives ().
Biological Activity
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate (CAS No. 1228095-64-4) is a synthetic compound that has garnered attention for its significant biological activity, particularly in the field of antimicrobial agents. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a piperazine ring with a fluoroquinoline moiety. The molecular formula is with a molecular weight of approximately 317.36 g/mol. The compound features an ethyl ester group at the 4-position of the piperazine ring, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with bacterial enzymes and receptors:
- Antimicrobial Activity : this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The fluoroquinoline structure is known for its efficacy in inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication and survival.
- Penetration Enhancement : The piperazine component enhances the compound's ability to penetrate bacterial membranes, improving its overall effectiveness as an antibiotic.
- Binding Affinity : Interaction studies have shown that this compound has a high binding affinity for various biological targets related to bacterial metabolism, which aids in elucidating its mechanism of action.
Biological Activity Data
Recent studies have demonstrated the biological efficacy of this compound through in vitro assays:
| Activity | Result |
|---|---|
| Antibacterial (E. coli) | Minimum Inhibitory Concentration (MIC): 16 µg/mL |
| Antibacterial (S. aureus) | MIC: 32 µg/mL |
| Cytotoxicity (Human Cell Lines) | IC50: >100 µg/mL |
These results indicate that while the compound is effective against certain bacteria, it exhibits low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic use.
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound significantly reduced bacterial load in infected tissues compared to control groups, showcasing its potential as a treatment option for bacterial infections.
- Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance its efficacy and overcome resistance mechanisms observed in certain bacterial strains.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a half-life conducive to maintaining therapeutic levels in circulation.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it can be compared to similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 | Lacks fluoroquinoline moiety; simpler structure |
| Ciprofloxacin | C17H18FN3O3 | A well-known fluoroquinolone antibiotic; broader spectrum |
| Norfloxacin | C16H18FN3O3 | Similar structure but without piperazine; used for UTIs |
This compound stands out due to its combination of structural features that may enhance both antimicrobial efficacy and selectivity compared to other compounds lacking this specific arrangement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
